
Purine, 2-amino-6-(p-nitrobenzylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 2-amino-6-(p-nitrobenzylthio)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 2-position and a p-nitrobenzylthio group at the 6-position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 2-amino-6-(p-nitrobenzylthio)- typically involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with p-nitrobenzylthiol. This reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group at the 2-position can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the p-nitrobenzylthio moiety can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position, where the p-nitrobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the amino group.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Purine, 2-amino-6-(p-nitrobenzylthio)- is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in medicinal chemistry and drug development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: The compound’s potential therapeutic applications include antiviral, anticancer, and antimicrobial activities. Its ability to inhibit specific enzymes and interfere with biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, Purine, 2-amino-6-(p-nitrobenzylthio)- can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of Purine, 2-amino-6-(p-nitrobenzylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Amino-6-(benzylthio)purine: Similar in structure but lacks the nitro group, which can affect its biological activity and chemical reactivity.
2-Amino-6-chloropurine: A precursor in the synthesis of Purine, 2-amino-6-(p-nitrobenzylthio)-, with different reactivity due to the presence of a chlorine atom.
6-Benzylthioguanine: Another purine derivative with a benzylthio group, used in different therapeutic applications.
Uniqueness: Purine, 2-amino-6-(p-nitrobenzylthio)- is unique due to the presence of both an amino group and a p-nitrobenzylthio group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5069-64-7 |
|---|---|
Formule moléculaire |
C12H10N6O2S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
6-[(4-nitrophenyl)methylsulfanyl]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10N6O2S/c13-12-16-10-9(14-6-15-10)11(17-12)21-5-7-1-3-8(4-2-7)18(19)20/h1-4,6H,5H2,(H3,13,14,15,16,17) |
Clé InChI |
BUJCBTLJYNRGFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


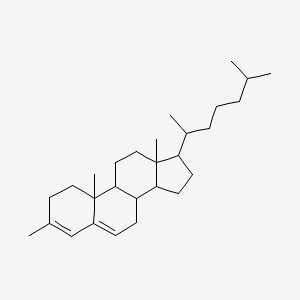
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
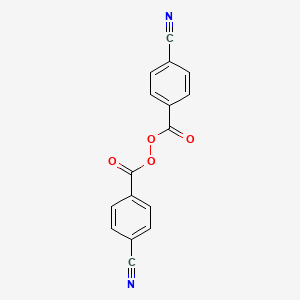

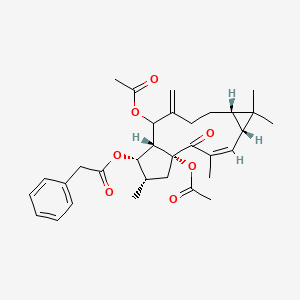

![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
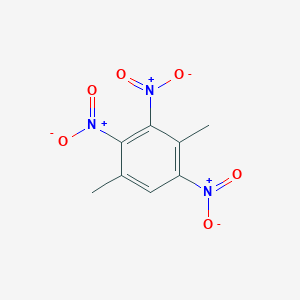

![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
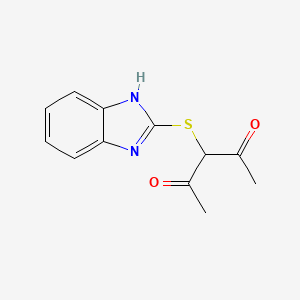
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)

